Vancomycin Vancomycin Vancomycin is a complex glycopeptide from Streptomyces orientalis. It inhibits a specific step in the synthesis of the peptidoglycan layer in the Gram-positive bacteria Staphylococcus aureus and Clostridium difficile. It has a role as an antimicrobial agent, an antibacterial drug and a bacterial metabolite. It is functionally related to a vancomycin aglycone. It is a conjugate base of a vancomycin(1+).
Vancomycin hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as infections caused by Clostridium difficile and Staphylococcus aureus.
Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved vancomycin oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196].
Vancomycin is a Glycopeptide Antibacterial.
Vancomycin is a natural product found in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available.
Vancomycin is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include vancomycin, teicoplanin, and ramoplanin; second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin.
Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
See also: Vancomycin Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 1404-90-6
VCID: VC21540127
InChI: InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-/m0/s1
SMILES: CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Molecular Formula: C66H75Cl2N9O24
Molecular Weight: 1449.2 g/mol

Vancomycin

CAS No.: 1404-90-6

Cat. No.: VC21540127

Molecular Formula: C66H75Cl2N9O24

Molecular Weight: 1449.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vancomycin - 1404-90-6

CAS No. 1404-90-6
Molecular Formula C66H75Cl2N9O24
Molecular Weight 1449.2 g/mol
IUPAC Name 48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Standard InChI InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-/m0/s1
Standard InChI Key MYPYJXKWCTUITO-BSRCFTEOSA-N
Isomeric SMILES CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Canonical SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Appearance White to off-white solid powder
Boiling Point N/A
Melting Point N/A

Historical Development

Vancomycin was isolated in 1957 by Dr. E.C Kornfield, an organic chemist with Eli Lilly, from a fungus named Streptomyces orientalis found in the deep jungles of Borneo . Soil samples containing this fungus yielded through broth fermentation a compound highly effective against Staphylococci, initially labeled as compound 05865 . Early studies demonstrated that Staphylococci failed to develop resistance to this compound following serial passages in media containing the agent .

Due to the growing problem of drug-resistant Staphylococci in the late 1950s, the FDA granted 05865 a "fast track approval" in 1958 based on open-labeled studies . The compound was subsequently named "vancomycin," derived from the word "vanquish," reflecting its ability to overcome bacterial infections .

The original vancomycin product obtained through fermentation contained considerable impurities (up to 70%) and had a brown color, earning it the nickname "Mississippi Mud" . These impurities contributed significantly to the nephrotoxicity and ototoxicity observed in early clinical trials . When methicillin and other anti-staphylococcal penicillins were introduced, vancomycin was displaced from its position as first-line therapy to second-line anti-staphylococcal therapy primarily because of these toxicity concerns .

In the 1970s, newer preparations of vancomycin with significantly reduced impurities were introduced . With these purer formulations, the issue of ototoxicity essentially disappeared, and nephrotoxicity was considerably diminished unless vancomycin was used in combination with aminoglycosides . This improved safety profile, coupled with the emergence of methicillin-resistant strains, led to vancomycin's resurgence as a vital antibiotic.

Chemical Structure and Properties

Vancomycin is a tricyclic glycopeptide with a complex molecular structure and a molecular weight of 1448 Da . The chemical structure consists of seven membered peptide chains forming the tricyclic structure and an attached disaccharide composed of vancosamine and glucose . This large glycopeptide compound inhibits a late stage in bacterial cell wall peptidoglycan synthesis .

The three-dimensional structure of vancomycin contains a cleft that fits by hydrogen bonding with peptides of a highly specific configuration of l-alanyl-d-alanyl-d-alanyl, which is found exclusively in bacterial cell walls . This selective binding capacity allows vancomycin to target bacterial cells while sparing human cells, making it selectively toxic .

With a molecular weight comparable to daptomycin and similar to teicoplanin and its derivatives, vancomycin's size and structure contribute to its specific mechanism of action and antimicrobial properties . The complex structure also explains why vancomycin is ineffective against Gram-negative bacteria, as its large size prevents penetration through their outer membrane .

Mechanism of Action

Vancomycin exerts its bactericidal effect primarily through inhibition of bacterial cell wall synthesis . The mechanism involves several key processes that collectively lead to bacterial cell death through disruption of cell wall integrity.

Primary Mechanism

Vancomycin targets the basic building blocks of Gram-positive bacterial cell walls by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) peptide motif of the peptidoglycan precursor . This binding prevents the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix, which forms the major structural component of Gram-positive cell walls .

The peptidoglycan assembly process involves two enzymatic activities: transglycosylation (polymerization of peptidoglycan precursors into long chains) and transpeptidation (cross-linking of these chains into a three-dimensional mesh) . Vancomycin specifically disrupts the transglycosylation activity by binding to the D-Ala-D-Ala terminal ends of peptidoglycan precursors .

Secondary Effects

When vancomycin binds to peptidoglycan precursors, it uses its large size to physically block the cross-linking of the peptidoglycan wall . These cross-links are necessary for cell wall strength, and without them, the cell wall forms incorrectly . The bacterium detects this abnormal cell wall formation and attempts to repair it by producing more peptidoglycan building blocks .

This repair attempt leads to excess production of peptidoglycan precursors, which activates a feedback loop where degradative enzymes that break down peptidoglycan are activated, potentially contributing further to cell wall destruction . The disruption results in an incomplete and weakened cell wall, making the bacteria vulnerable to osmotic pressure and other external forces .

In addition to cell wall inhibition, vancomycin also alters bacterial-cell-membrane permeability and RNA synthesis, providing multiple mechanisms to combat bacterial growth and survival . Importantly, there is no cross-resistance between vancomycin and other antibiotics, making it valuable for treating infections caused by bacteria resistant to other antimicrobials .

Spectrum of Activity

Vancomycin possesses a broad spectrum of activity against Gram-positive bacteria while having virtually no effect on Gram-negative organisms, mycobacteria, or fungi .

Susceptible Organisms

Vancomycin is active against a wide range of Gram-positive aerobic cocci and bacilli, including:

  • Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE)

  • Streptococci, including penicillin-resistant Streptococcus pneumoniae

  • Enterococci (though with bacteriostatic rather than bactericidal activity)

  • Corynebacterium species, including penicillin-resistant Corynebacterium jeikeium

  • Listeria species

  • Bacillus species

  • Clostridia, including Clostridium difficile

  • Oral Gram-positive anaerobes such as Peptostreptococcus and Propionibacterium

Inherently Resistant Organisms

Several bacterial strains possess inherent resistance to vancomycin, including:

  • Leuconosoc species

  • Lactobacillus species

  • Pediococcus species

  • Erysipelothrix species

Bactericidal vs. Bacteriostatic Activity

While vancomycin is bactericidal against most susceptible Gram-positive pathogens, it exerts only bacteriostatic activity against enterococci . For treating serious enterococcal infections, vancomycin typically needs to be combined with another agent, usually an aminoglycoside, to achieve bactericidal activity .

Vancomycin exhibits what is characterized as "slow bactericidal" activity against methicillin-susceptible Staphylococcus aureus (MSSA) compared to β-lactams . This slower killing rate is reflected in worse clinical outcomes of MSSA bacteremia and pneumonia treated with vancomycin compared to treatment with β-lactams .

Pharmacokinetics and Pharmacodynamics

Understanding vancomycin's pharmacokinetic and pharmacodynamic properties is essential for optimizing dosing regimens and therapeutic outcomes.

Pharmacokinetic Models

The pharmacokinetic profile of vancomycin can be characterized by either a 2- or 3-compartment pharmacokinetic model . Various pharmacokinetic models have been developed to describe vancomycin's distribution and elimination, as shown in the following table:

NPharmacokinetic modelPharmacokinetic parametersCovariatesReference
206One compartmentCl = 4.6L/h Vd = 1.5L/kgCl = 4.6 × Clcr/100 ABW (covariate of Vd)31
46One compartmentCl = 0.86 mL/min/kg Vd = 1.69 L/kgCl = 0.872 − 0.015 × age (years) − 0.007 × ApII + 0.234 × Ab + 0.346 ClcrL (mL/min/kg) ABW (covariate of Vd)32

Where:

  • Ab: serum albumin (g/dL)

  • ABW: actual body weight

  • ApII: APACHE II score

  • Cl: vancomycin clearance

  • Clcr: creatinine clearance

  • ClcrL: creatinine clearance by the Levey formula

  • N: Sample size

  • Vd: volume of distribution

For other infection types, additional models have been developed:

|Other infections V1 (L) = 0.523 × WT V2 (L)=43.4|
|398|Two‐compartment|Cl = 2.99 L/h V1 = 0.675 L/kg V2 = 0.732 L/kg|Cl = 2.99 + 0.0154 × Clcr ABW (covariate of V1 and V2)|18|

Pharmacodynamic Parameters

The area under the concentration curve (AUC) divided by the minimum inhibitory concentration (MIC), known as AUC/MIC, is the best predictor of vancomycin's activity against methicillin-resistant S. aureus (MRSA) and glycopeptide-intermediate S. aureus (GISA) . This has been demonstrated through both in vitro studies and neutropenic mouse thigh infection models .

In patients with MRSA pneumonia, an AUC/MIC value of ≥400 has been associated with successful outcomes, whereas an AUC/MIC value of ≤400 was linked to lower eradication rates and higher mortality rates (P = 0.005) . Achieving this target AUC/MIC ratio becomes more challenging with strains that have an MIC of ≥2 mcg/mL, and failure to attain adequate AUC/MIC ratios has been associated with poorer outcomes in bacteremia cases .

For Streptococcus pneumoniae infections, some studies suggest that the peak serum concentration divided by the MIC (peak/MIC) might be the pharmacodynamic parameter with the most predictive value .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) plays a crucial role in optimizing vancomycin therapy, ensuring efficacy while minimizing toxicity.

Evidence Supporting TDM

A meta-analysis including one randomized controlled trial (RCT) and five cohort studies demonstrated that TDM significantly increases the rate of clinical efficacy and decreases the rate of nephrotoxicity in patients treated with vancomycin . A more recent RCT comparing groups of patients treated with vancomycin, with and without TDM, confirmed these benefits .

Patients in the TDM group were discharged from the hospital more rapidly, reached clinical stability faster, had shorter courses of vancomycin, and achieved initial target trough concentrations in less time . These benefits were particularly pronounced in the MRSA infection subset .

Monitoring Approaches

The optimal approach to monitoring vancomycin therapy involves obtaining two drug levels (typically a peak and trough concentration) during the same dosing interval . These measurements can be taken after the first dose (non-steady state) or once steady state is achieved (after the third dose is administered) .

Using the first-order elimination equation (Cp = Cp^0*e^{-kt}), true peak (Cmax) and trough (Cmin) concentrations can be calculated based on the time elapsed between the end of infusion and blood sampling . These calculations facilitate patient-specific estimations of pharmacokinetic parameters using the Sawchuk-Zaske method .

Special Populations

Clinical Applications

Vancomycin serves as a critical antimicrobial agent in various clinical scenarios, with specific indications and uses based on its spectrum of activity and pharmacological properties.

Primary Indications

Vancomycin remains the first-line agent for methicillin-resistant coagulase-negative and coagulase-positive staphylococcal infections, including:

  • Bacteremia

  • Endocarditis

  • Pneumonia

  • Cellulitis

  • Osteomyelitis

Additionally, vancomycin is used to treat serious Gram-positive infections among patients who are allergic to semi-synthetic penicillins or cephalosporins . This makes vancomycin an important alternative for patients with β-lactam allergies.

Combination Therapy

In certain clinical scenarios, vancomycin can be more effective when used in combination with other antibiotics. The synergistic action of vancomycin with gentamicin or streptomycin helps to kill susceptible strains of enterococci, against which vancomycin alone is only bacteriostatic .

Studies have demonstrated the synergistic action of vancomycin with ceftriaxone, ceftazidime, cefpodoxime, and amoxicillin-clavulanate against methicillin-resistant staphylococci . Research using a rabbit model has shown that the combination of vancomycin with nafcillin has greater efficacy against vancomycin intermediate-susceptible strains .

Comparative Efficacy

Comparative studies have shown that vancomycin is better than trimethoprim-sulfamethoxazole in both efficacy and safety for treating staphylococcal infections . This finding supports vancomycin's continued use as a preferred agent for serious Gram-positive infections.

Despite its efficacy against MRSA, it's important to note that vancomycin exhibits slower bactericidal activity against methicillin-susceptible Staphylococcus aureus (MSSA) compared to β-lactams . This is reflected in worse clinical outcomes of MSSA bacteremia and pneumonia treated with vancomycin versus β-lactams . Therefore, β-lactams remain the preferred choice for MSSA infections when patients can tolerate them.

Resistance Mechanisms

The emergence of vancomycin resistance represents a significant challenge to the continued efficacy of this important antibiotic.

Molecular Basis of Resistance

The most well-characterized mechanism of vancomycin resistance involves the vanA gene cluster, which can be transmitted between bacteria through conjugation . When the vanA cluster of genes is expressed, peptidoglycan precursors are synthesized that terminate in D-Alanyl-D-lactate (D-Lac) rather than the usual D-Ala-D-Ala . Vancomycin has a significantly lower affinity for D-Ala-D-Lac than for the normal dipeptide, allowing bacteria to evade the antibiotic's effects .

Clinical Implications

The emergence of vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA) presents serious clinical challenges. These resistant organisms often require alternative antimicrobial strategies, including newer antibiotics or combination therapies. The potential for transfer of resistance genes between species underscores the importance of antimicrobial stewardship and infection control measures.

Adverse Effects and Toxicity

While modern purified vancomycin preparations have significantly improved safety profiles compared to early formulations, important adverse effects still require monitoring and management.

Historical Context

Early vancomycin preparations contained considerable impurities (up to 70%), contributing to the nephrotoxicity and ototoxicity observed in initial clinical trials . These impurities led to vancomycin's displacement as a first-line agent when methicillin was introduced .

In the 1970s, newer, purer preparations dramatically reduced these toxicity concerns . With modern formulations, ototoxicity has essentially disappeared, and nephrotoxicity is significantly less common unless vancomycin is used in combination with other nephrotoxic agents such as aminoglycosides .

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